molecular formula C7H8BrN5O B8779810 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol CAS No. 43047-77-4

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

Cat. No.: B8779810
CAS No.: 43047-77-4
M. Wt: 258.08 g/mol
InChI Key: HPCQLQBYCLLETI-UHFFFAOYSA-N
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Description

2-(6-Amino-8-bromo-9H-purin-9-yl)ethanol is a purine derivative featuring a 9H-purine core substituted with an amino group at position 6, a bromine atom at position 8, and an ethanol side chain at position 8. Its structure combines the electrophilic reactivity of bromine with the hydrogen-bonding capabilities of the amino and hydroxyl groups, making it a versatile intermediate for synthesizing targeted molecules.

Properties

CAS No.

43047-77-4

Molecular Formula

C7H8BrN5O

Molecular Weight

258.08 g/mol

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)ethanol

InChI

InChI=1S/C7H8BrN5O/c8-7-12-4-5(9)10-3-11-6(4)13(7)1-2-14/h3,14H,1-2H2,(H2,9,10,11)

InChI Key

HPCQLQBYCLLETI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of ethanol under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and ethanol addition processes, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. This compound's structural similarity to nucleosides suggests potential efficacy against viruses by interfering with nucleic acid synthesis.
  • Anticancer Properties : Several studies have demonstrated that purine derivatives can inhibit tumor cell proliferation. The ability of this compound to modulate nucleic acid synthesis pathways highlights its potential as an anticancer agent.
  • Anti-inflammatory Effects : There is evidence that compounds similar to this one can inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests that 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol may have therapeutic potential for inflammatory diseases.

Case Study 1: Antiviral Efficacy

In a study published in Frontiers in Pharmacology, researchers investigated the antiviral properties of various purine derivatives, including this compound. The findings suggested that this compound could effectively inhibit the replication of herpes simplex virus types 1 and 2, demonstrating higher activity than traditional antiviral agents like acyclovir without significant cytotoxic effects on host cells .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound through structure-activity relationship (SAR) analysis. The study revealed that modifications to the purine ring could enhance cytotoxicity against various cancer cell lines. Specifically, derivatives of this compound were shown to induce apoptosis in leukemia cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 3: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of purine derivatives highlighted the ability of compounds like this compound to reduce inflammation in murine models. The administration of this compound led to decreased paw swelling and histological evidence of reduced inflammation, indicating its potential use in treating inflammatory conditions such as arthritis .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of herpes simplex virus replication
AnticancerInduction of apoptosis in leukemia cells
Anti-inflammatoryReduction of inflammation in murine models

Mechanism of Action

The mechanism of action of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol involves its interaction with nucleic acids and proteins. It can bind to DNA and RNA, potentially interfering with their replication and transcription processes. The bromine atom and amino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol can be contextualized by comparing it to three key analogs:

8-Bromoadenosine (CAS 2946-39-6)

  • Structure: Substituted at position 9 with a ribose sugar instead of ethanol.
  • Key Differences: Solubility: The ribose moiety enhances hydrophilicity compared to the ethanol side chain, improving aqueous solubility . Biological Activity: 8-Bromoadenosine acts as an adenosine receptor ligand and is used in RNA analog synthesis, whereas the ethanol derivative may exhibit altered receptor binding due to steric and electronic differences .
  • Synthesis: Bromination of adenosine using bromine in sodium acetate buffer (yield: 81–82.5%) .

2-(6-Azanyl-8-Methyl-purin-9-yl)ethanol

  • Structure : Methyl group at position 8 instead of bromine.
  • Key Differences :
    • Reactivity : The methyl group is less electronegative than bromine, reducing susceptibility to nucleophilic substitution.
    • Molecular Weight : Lower molecular weight (193.21 g/mol vs. 274.09 g/mol for the brominated analog) due to the absence of bromine .
  • Applications: Potential as a building block for non-halogenated purine derivatives in drug discovery.

(2R,3R,4R,5R)-2-(6-Acetamido-8-Bromo-9H-Purin-9-yl)-5-(Acetoxymethyl)Tetrahydrofuran-3,4-diyl Diacetate

  • Structure : Fully acetylated ribose analog with bromine at position 8.
  • Key Differences: Lipophilicity: Acetylation increases lipophilicity, enhancing membrane permeability compared to the ethanol derivative . Stability: The acetyl groups protect hydroxyl functionalities, making this compound more stable under acidic conditions .
  • Synthesis: Acetylation of 8-bromoadenosine using acetic anhydride (yield: 31%) .

Table 1: Structural and Functional Comparison

Compound Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-NH₂, 8-Br, 9-CH₂CH₂OH C₇H₉BrN₅O 274.09 Intermediate for modified nucleobases
8-Bromoadenosine 6-NH₂, 8-Br, 9-ribose C₁₀H₁₂BrN₅O₄ 346.14 RNA analog synthesis, receptor studies
2-(6-Azanyl-8-methyl-purin-9-yl)ethanol 6-NH₂, 8-CH₃, 9-CH₂CH₂OH C₈H₁₁N₅O 193.21 Non-halogenated purine derivatives
Diacetate derivative 6-AcNH, 8-Br, 9-acetylated ribose C₁₈H₂₀BrN₅O₈ 537.27 Lipophilic prodrug development

Biological Activity

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest that it may exhibit interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bromine atom and an amino group on the purine ring, which may influence its biological activity. The molecular formula is C9H10BrN5OC_9H_{10}BrN_5O, and its CAS number is 874903-79-4.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Studies have indicated that purine derivatives can act as inhibitors of various kinases, including those involved in cancer pathways. For instance, compounds similar to this compound have shown inhibitory activity against platelet-derived growth factor receptors (PDGFRs), which are implicated in tumor growth and metastasis .
  • Antimicrobial Activity : Research has demonstrated that certain purine derivatives possess antibacterial and antifungal properties. For example, related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .
  • Anticancer Properties : In vitro studies have reported that purine-based compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The IC50 values for some derivatives indicate significant cytotoxicity against various leukemia cell lines .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of several purine derivatives, including those structurally related to this compound. The results showed that these compounds could inhibit cell proliferation in K562 and HL-60 leukemia cell lines, with IC50 values ranging from 1.42 to 4.56 µM .
  • Antibacterial Activity : Another investigation focused on the antimicrobial properties of a series of alkaloids, where derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values as low as 0.0048 mg/mL .

Data Tables

Biological Activity Target IC50/MIC Values Reference
AnticancerK562 (Leukemia)2.27 µM
AnticancerHL-60 (Leukemia)1.42 µM
AntibacterialE. coli0.0048 mg/mL
AntibacterialS. aureus0.0098 mg/mL

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